
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a benzylpyrrolidine moiety attached to the isoxazole ring, which may contribute to its unique properties and applications.
Preparation Methods
The synthesis of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles in one pot.
Chemical Reactions Analysis
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound may be explored for its potential therapeutic effects in these areas. Additionally, it can be used as a building block for the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes, receptors, and transporters, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved in the action of this compound would depend on its specific structure and the biological context in which it is used.
Comparison with Similar Compounds
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be compared with other similar compounds, such as:
- 3-(1-Benzylpyrrolidin-2-yl)isoxazole
- 3-(1-Benzylpyrrolidin-2-yl)oxazole
- 3-(1-Benzylpyrrolidin-2-yl)thiazole
These compounds share a similar core structure but differ in the heteroatoms present in the ring (oxygen, nitrogen, sulfur). The unique properties of this compound arise from the presence of the isoxazole ring, which imparts distinct chemical and biological activities compared to its analogs .
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(1-benzylpyrrolidin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H17N3O/c15-14-9-12(16-18-14)13-7-4-8-17(13)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 |
InChI Key |
ZWQHLHLEYAHAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


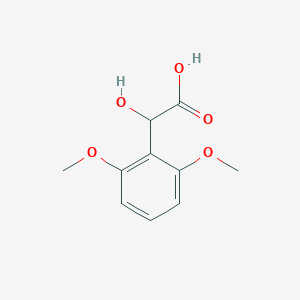
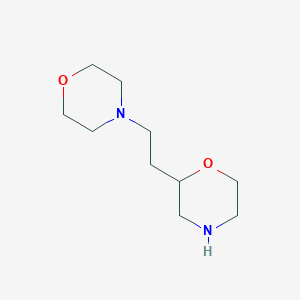



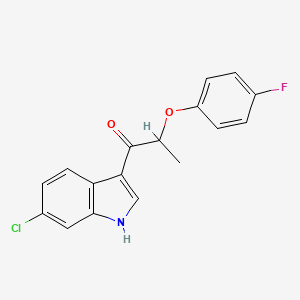
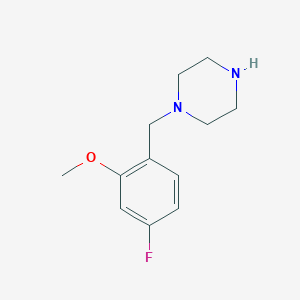
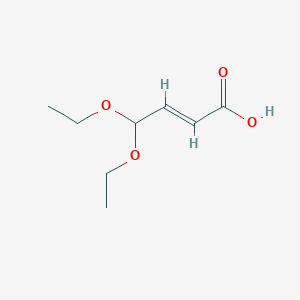

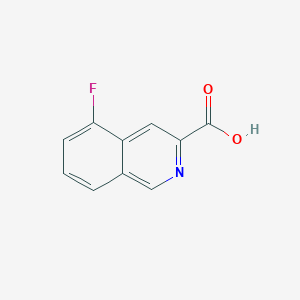
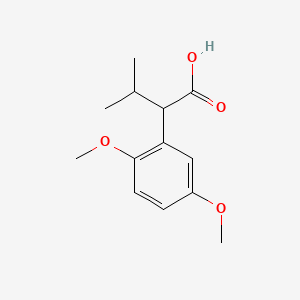
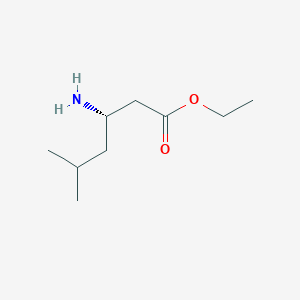

![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
